molecular formula C13H12N4O3 B2969328 N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide CAS No. 2034408-74-5

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide

Cat. No.: B2969328
CAS No.: 2034408-74-5
M. Wt: 272.264
InChI Key: DKMNSVFMBHTTCE-UHFFFAOYSA-N
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Description

The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide (CAS: 2034408-74-5) is a heterocyclic carboxamide featuring a 1,2,4-oxadiazole core substituted with a methylpyrrole moiety and linked via a methylene bridge to a furan-3-carboxamide group. Its molecular formula is C₁₃H₁₂N₄O₃, with a molecular weight of 272.26 g/mol .

Properties

IUPAC Name

N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-17-5-2-3-10(17)12-15-11(20-16-12)7-14-13(18)9-4-6-19-8-9/h2-6,8H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMNSVFMBHTTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through cyclization reactions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Coupling Reactions: The pyrrole and oxadiazole intermediates can be coupled using various reagents and conditions to form the desired compound.

    Final Functionalization: The furan ring can be introduced through further functionalization and coupling reactions.

Industrial Production Methods

Industrial production of such compounds would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or furan rings.

    Reduction: Reduction reactions could target the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide may have applications in:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and possible biological activities.

    Biological Research: Studying its interactions with biological targets and pathways.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Carboxamides with Oxadiazole Cores

Compounds containing 1,2,4-oxadiazole scaffolds are widely explored in medicinal chemistry due to their metabolic stability and hydrogen-bonding capabilities. Key analogs include:

(a) 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
  • Structure : Combines a 1,2,4-oxadiazole ring with a piperidine-carboxamide group.
  • Key Difference : Incorporates a piperidine ring instead of a methylpyrrole group, which may enhance lipophilicity and target engagement.
(b) 5-(4-Ethyl-phenyl)-2-(1H-tetrazol-5-ylmethyl)-2H-tetrazole
  • Structure: Features dual tetrazole rings, known for their bioisosteric replacement of carboxylic acids.
  • Activity : Exhibits antitubercular activity, though with a distinct mechanism compared to oxadiazole derivatives .

Carboxamides with Pyrazole and Furan Moieties

Pyrazole-carboxamide derivatives (e.g., compounds 3a–3p from ) share synthetic methodologies and structural motifs with the target compound:

(a) 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)
  • Structure: Pyrazole-pyrazole carboxamide with chloro and cyano substituents.
  • Synthesis : Utilizes EDCI/HOBt-mediated coupling (yield: 68%, mp: 133–135°C) .
  • Spectroscopy : Characterized by distinct $ ^1H $-NMR peaks (e.g., δ 8.12 for aromatic protons) .
(b) N-cyclohexyl-5-nitrofuran-2-carboxamide (22a)
  • Structure : Nitrofuran carboxamide with a cyclohexyl group.
  • Activity : Nitrofurans are historically associated with antibacterial and antiparasitic effects .

Comparison Insight : The target compound’s lack of electron-withdrawing groups (e.g., nitro or chloro) may reduce electrophilic reactivity compared to these analogs. Its methylpyrrole substituent could enhance π-π stacking interactions in biological targets.

Carboxamides with Diverse Heterocyclic Systems

Additional analogs from –7 and 9–10 highlight structural diversity:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) CAS Number
BG15830 Phthalazine-carboxamide 1,2,4-Oxadiazole, methylpyrrole 350.33 2034347-46-9
N-(3-hydroxy-4-methylphenyl)furan-2-carboxamide Furan-carboxamide Hydroxyphenyl 217.23 Not provided
3-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide Oxazole-carboxamide Methylpyrazole 220.23 Not provided

Comparison Insight : The target compound’s combination of oxadiazole, methylpyrrole, and furan groups is unique among these analogs, suggesting a balance of rigidity and hydrophobicity that could influence pharmacokinetics.

Spectroscopic Characterization

  • $ ^1H $-NMR data for pyrazole-carboxamides (e.g., δ 2.66 for methyl groups ) align with expected shifts for aliphatic protons in the target compound.
  • The absence of nitro or cyano groups in the target compound simplifies its IR spectrum compared to analogs like 3b (IR: 2230 cm⁻¹ for C≡N) .

Biological Activity

N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)furan-3-carboxamide is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of a furan ring, an oxadiazole moiety, and a pyrrole derivative. The structural complexity contributes to its diverse biological activities.

Property Value
IUPAC Name This compound
Molecular Formula C₁₄H₁₅N₃O₃
Molecular Weight 273.29 g/mol
CAS Number Not available

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the pyrrole and oxadiazole rings allows the compound to engage in hydrogen bonding and π-stacking interactions with proteins and nucleic acids.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound shows potential as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Studies indicate that derivatives of similar structures exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research has demonstrated the compound's ability to induce apoptosis in cancer cell lines, suggesting its role as a potential anticancer agent .

Biological Activity Studies

Recent studies have provided insights into the biological activities associated with this compound:

Antibacterial Activity

A study evaluating pyrrole derivatives found that compounds similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus, outperforming traditional antibiotics .

Anticancer Evaluation

In vitro assays showed that the compound could inhibit the growth of various cancer cell lines. The mechanism appears to involve the modulation of cell cycle progression and induction of apoptosis .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial efficacy of N-(pyrrole) derivatives against common bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 6.25 μg/mL.

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines (e.g., MCF7 breast cancer cells), treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis.

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